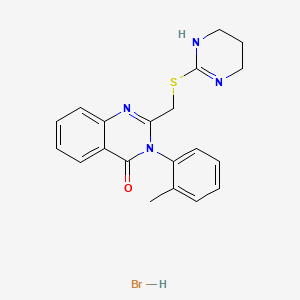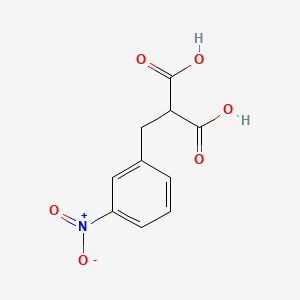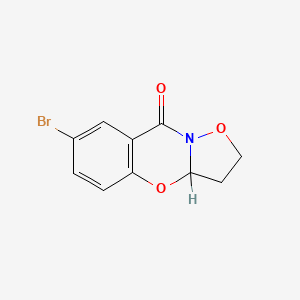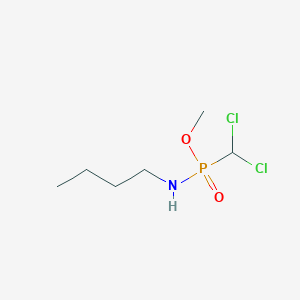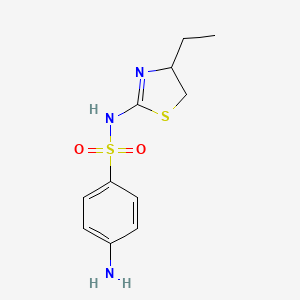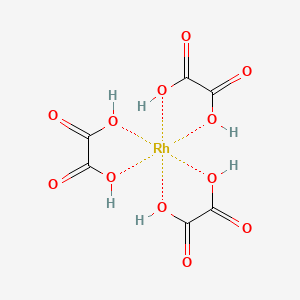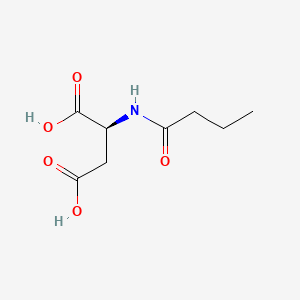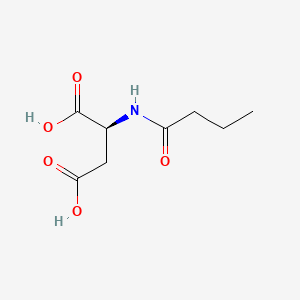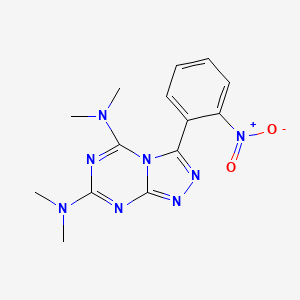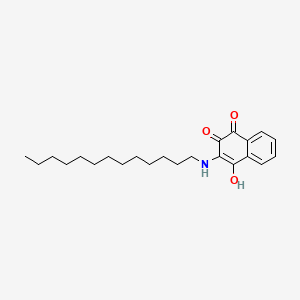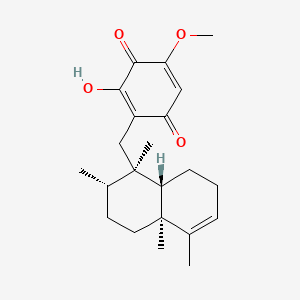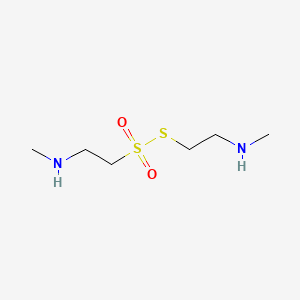
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of 2-(methylamino)ethanol with ethanesulfonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, temperature control, and the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino or ethanesulfonothioate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Products with different functional groups replacing the original methylamino or ethanesulfonothioate groups.
Aplicaciones Científicas De Investigación
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)ethanol: A related compound with similar structural features but different functional groups.
Ethanesulfonothioic acid: Shares the ethanesulfonothioate group but lacks the methylamino groups.
Uniqueness
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
90993-34-3 |
|---|---|
Fórmula molecular |
C6H16N2O2S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
OMFGLVLQXPQVID-UHFFFAOYSA-N |
SMILES canónico |
CNCCSS(=O)(=O)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



